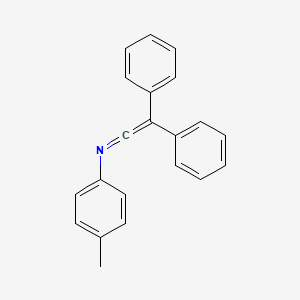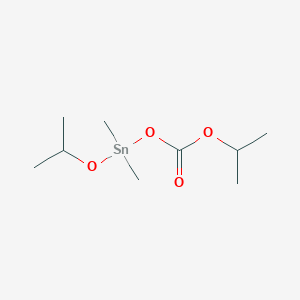
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is a unique organotin compound characterized by its distinct molecular structure. This compound is notable for its applications in various fields, including organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane typically involves the reaction of organotin precursors with specific organic ligands under controlled conditions. One common method includes the use of tetramethyltin and a suitable ligand in the presence of a catalyst. The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.
科学研究应用
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds. Its unique structure allows it to interact with various substrates, enhancing reaction rates and selectivity.
相似化合物的比较
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar structural motif but contains a phosphorus atom instead of tin.
1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene: Another structurally related compound with different functional groups.
Uniqueness
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is unique due to its organotin core, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
917482-12-3 |
|---|---|
分子式 |
C9H20O4Sn |
分子量 |
310.96 g/mol |
IUPAC 名称 |
[dimethyl(propan-2-yloxy)stannyl] propan-2-yl carbonate |
InChI |
InChI=1S/C4H8O3.C3H7O.2CH3.Sn/c1-3(2)7-4(5)6;1-3(2)4;;;/h3H,1-2H3,(H,5,6);3H,1-2H3;2*1H3;/q;-1;;;+2/p-1 |
InChI 键 |
OVZMHJUXGTUTRB-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC(=O)O[Sn](C)(C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
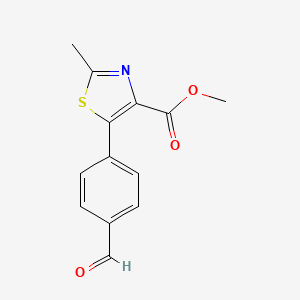
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)


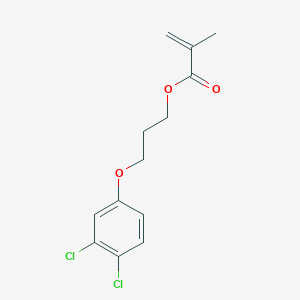
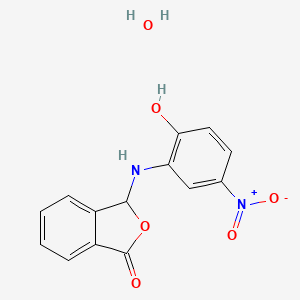
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)

![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
